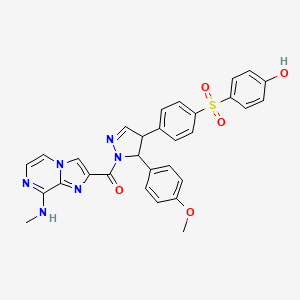

NF-|EB-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H26N6O5S |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

[4-[4-(4-hydroxyphenyl)sulfonylphenyl]-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-[8-(methylamino)imidazo[1,2-a]pyrazin-2-yl]methanone |

InChI |

InChI=1S/C30H26N6O5S/c1-31-28-29-34-26(18-35(29)16-15-32-28)30(38)36-27(20-3-9-22(41-2)10-4-20)25(17-33-36)19-5-11-23(12-6-19)42(39,40)24-13-7-21(37)8-14-24/h3-18,25,27,37H,1-2H3,(H,31,32) |

InChI Key |

UXRPSCYVEPIZJO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CN2C1=NC(=C2)C(=O)N3C(C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Compound Effect on Canonical vs. Non-Canonical NF-κB Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular regulation, orchestrating a diverse array of physiological and pathological processes including inflammation, immunity, cell survival, and development. The NF-κB family of transcription factors is tightly controlled by two principal signaling cascades: the canonical and non-canonical pathways. Dysregulation of these pathways is implicated in a multitude of diseases, ranging from chronic inflammatory disorders and autoimmune diseases to various forms of cancer. Consequently, the targeted modulation of NF-κB signaling has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the effects of various compounds on the canonical and non-canonical NF-κB pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling events to aid researchers and drug development professionals in this critical field.

Core Signaling Pathways: Canonical vs. Non-Canonical NF-κB

The canonical and non-canonical NF-κB pathways are initiated by distinct stimuli and utilize different signaling components, ultimately leading to the activation of specific NF-κB dimer complexes.

The Canonical Pathway: The canonical pathway is typically activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs). This rapid and transient signaling cascade is primarily mediated by the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1][2][3][4] Upon activation, the IKK complex, largely through IKKβ, phosphorylates the inhibitor of κB (IκB) proteins, primarily IκBα.[1][5][6] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the p50-RelA (p65) heterodimer to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival.[1][6]

The Non-Canonical Pathway: The non-canonical, or alternative, pathway is activated by a specific subset of TNF receptor superfamily members, including B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin β-receptor (LTβR).[1][7] This pathway is characterized by its reliance on NF-κB inducing kinase (NIK) and a NEMO-independent IKKα homodimer.[2][4][7] In resting cells, NIK is continuously targeted for degradation. Upon receptor ligation, this degradation is inhibited, leading to the accumulation of NIK.[7] NIK then phosphorylates and activates the IKKα homodimer, which in turn phosphorylates the C-terminal region of the p100 precursor protein (NFKB2).[1][2] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 to its mature p52 form. The resulting p52-RelB heterodimer then translocates to the nucleus to regulate the expression of genes crucial for lymphoid organogenesis and adaptive immunity.[1]

Compound Effects on NF-κB Signaling: A Quantitative Overview

A growing number of small molecule inhibitors have been developed to target various components of the NF-κB signaling pathways. These compounds exhibit varying degrees of selectivity and potency for the canonical and non-canonical pathways. The following tables summarize the quantitative data for several key inhibitors.

| Compound | Target(s) | Pathway(s) Inhibited | IC50 / Ki | Cell Line / Assay Conditions | Reference(s) |

| BAY 11-7082 | IKKβ (indirectly), USP7, USP21 | Primarily Canonical | ~10 µM (IκBα phosphorylation) | Human endothelial cells (TNFα-induced) | [8][9][10] |

| 0.19 µM (USP7), 0.96 µM (USP21) | In vitro enzyme assays | [9] | |||

| QNZ (EVP4593) | Upstream of IKK, Mitochondrial Complex I | Canonical | 11 nM (NF-κB activation) | Jurkat T cells | [11][12] |

| 7 nM (TNF-α production) | Jurkat T cells | [11][12] | |||

| JSH-23 | NF-κB p65 nuclear translocation | Canonical | 7.1 µM (NF-κB transcriptional activity) | LPS-stimulated RAW 264.7 macrophages | [13][14][15][16][17] |

| CW15337 | NIK | Primarily Non-Canonical | Ki = 25 nM | Biochemical assay | [18] |

| LC50 = 1.63 µM | MEC-1 cell line | ||||

| IKK-16 | IKKβ, IKK complex, IKKα | Canonical & Non-Canonical | 40 nM (IKKβ) | Cell-free assays | [19][20] |

| 70 nM (IKK complex) | Cell-free assays | [19][20] | |||

| 200 nM (IKKα) | Cell-free assays | [19][20] | |||

| TPCA-1 | IKKβ | Primarily Canonical | 17.9 nM | Cell-free assay | [19][20] |

| PBS-1086 | Rel proteins (p65, RelB, c-Rel) | Canonical & Non-Canonical | IC50 range: 0.15–5 µM (growth inhibition) | Multiple Myeloma cell lines | |

| Shikonin | IKKβ/NEMO interaction | Canonical | 174 nM | In vitro assay | [3] |

Mandatory Visualizations

Caption: The Canonical NF-κB Signaling Pathway.

Caption: The Non-Canonical NF-κB Signaling Pathway.

Caption: General Experimental Workflow for Assessing Compound Effects.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293 or other suitable cells

-

NF-κB luciferase reporter plasmid (e.g., pNFκB-luc)

-

Control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium and supplements

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Luminometer

-

96-well white, clear-bottom plates

Methodology:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist for the canonical (e.g., TNFα, 20 ng/mL) or non-canonical pathway for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[1][21][22]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathways.

Materials:

-

Cell culture and treatment reagents

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p100/p52, anti-RelB, anti-NIK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with compounds and stimuli as described for the luciferase assay.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[23][24]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[23]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][23][24]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[23]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB transcription factors.

Materials:

-

Nuclear extraction buffer

-

Biotin- or radio-labeled NF-κB consensus oligonucleotide probe

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

TBE or TGE buffer

-

Detection system (chemiluminescent or autoradiographic)

Methodology:

-

Nuclear Extract Preparation: Treat cells with compounds and stimuli and then prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

-

Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled NF-κB probe in the presence of poly(dI-dC) in a binding buffer for 20-30 minutes at room temperature.[25][26][27] For competition assays, add an excess of unlabeled probe to a parallel reaction.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel in TBE or TGE buffer.[25][26][28]

-

Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent detection system (for biotin-labeled probes) or expose the dried gel to X-ray film (for radio-labeled probes).[25][26]

-

Data Analysis: Analyze the intensity of the shifted bands corresponding to the NF-κB-DNA complexes.

Conclusion

The canonical and non-canonical NF-κB signaling pathways represent critical targets for therapeutic intervention in a wide range of diseases. A thorough understanding of the specific effects of small molecule inhibitors on each pathway is essential for the development of selective and effective drugs. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the complex interplay between chemical compounds and the intricate NF-κB signaling network. The continued exploration of novel inhibitors with improved selectivity and potency holds great promise for the future of NF-κB-targeted therapies.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a small-molecule inhibitor targeting NEMO/IKKβ to suppress colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. researchgate.net [researchgate.net]

- 7. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. bms345541hydrochloride.com [bms345541hydrochloride.com]

- 17. NF-kB Activation Inhibitor II, JSH-23 [sigmaaldrich.com]

- 18. CW15337 | NIK inhibitor | Probechem Biochemicals [probechem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. mdpi.com [mdpi.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. NF-κB luciferase reporter assay [bio-protocol.org]

- 23. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]

- 24. Western Blot Analysis for NF-κB p65, pp65, TLR4, STAT3, p-STAT3, and JAK2 [bio-protocol.org]

- 25. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 26. 2.4. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 27. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 28. licorbio.com [licorbio.com]

Cellular Targets of BAY 11-7082 in the NF-κB Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of the compound BAY 11-7082 within the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to BAY 11-7082 and the NF-κB Pathway

The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention.[2][3]

BAY 11-7082 is an experimental anti-inflammatory compound that has been widely characterized as an inhibitor of the NF-κB signaling pathway.[1][4][5] It has been shown to exert its effects by targeting key components of this cascade, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.[1][6] While initially described as an irreversible inhibitor of IκB kinase (IKK), subsequent research has revealed a more complex mechanism of action, including effects on the ubiquitin system and other cellular targets.[7][8]

Cellular Targets and Mechanism of Action

BAY 11-7082 primarily interferes with the canonical NF-κB pathway by inhibiting the phosphorylation of the inhibitory protein IκBα (Inhibitor of kappa B alpha).[1][9][10] In unstimulated cells, IκBα is bound to the NF-κB dimer (typically p65/p50), retaining it in the cytoplasm.[11] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated.[12][13] This complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκBα.[12][13] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, allowing the freed NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[12][13]

BAY 11-7082 was initially reported to directly and irreversibly inhibit IKKβ, thereby preventing IκBα phosphorylation.[14][15] However, further studies have suggested that BAY 11-7082 may not directly inhibit the IKKs but rather suppresses their activation by targeting upstream components of the ubiquitin system, specifically the E2-conjugating enzymes Ubc13 and UbcH7.[7] By forming a covalent adduct with the reactive cysteine residues of these enzymes, BAY 11-7082 prevents the formation of Lys63-linked and linear polyubiquitin chains that are essential for IKK activation.[7]

Beyond the NF-κB pathway, BAY 11-7082 has been shown to have other cellular targets, including the NLRP3 inflammasome, where it blocks ATPase activity, and ubiquitin-specific proteases USP7 and USP21.[1][8][9] These off-target effects may contribute to its broader biological activities.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of inhibition by BAY 11-7082.

Caption: Canonical NF-κB signaling pathway and targets of BAY 11-7082.

Quantitative Data Summary

The inhibitory activity of BAY 11-7082 on various components of the NF-κB pathway has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target/Process | Cell Type/System | IC50 Value | Reference |

| TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM | [9] |

| TNFα-induced surface expression of ICAM-1, VCAM-1, and E-selectin | Human endothelial cells | 5-10 µM | [15] |

| Ubiquitin-specific protease 7 (USP7) | In vitro | 0.19 µM | [8][9] |

| Ubiquitin-specific protease 21 (USP21) | In vitro | 0.96 µM | [8][9] |

Detailed Experimental Protocols

To investigate the effects of BAY 11-7082 on the NF-κB pathway, several key experiments are routinely performed. Detailed protocols for these assays are provided below.

Western Blotting for Phosphorylated IκBα (p-IκBα)

This method is used to detect the levels of phosphorylated IκBα, a key indicator of IKK activity and NF-κB pathway activation.

Materials:

-

Cell culture reagents

-

BAY 11-7082

-

Stimulating agent (e.g., TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[16]

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against p-IκBα

-

Primary antibody against total IκBα or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow to the desired confluency. Pre-treat cells with various concentrations of BAY 11-7082 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα or a loading control to normalize the data.

Caption: Western Blotting workflow for p-IκBα detection.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid (contains NF-κB binding sites upstream of the luciferase gene)

-

Control plasmid (e.g., Renilla luciferase plasmid for normalization)

-

Transfection reagent

-

BAY 11-7082

-

Stimulating agent (e.g., TNF-α)

-

Passive lysis buffer

-

Luciferase assay reagents (for both firefly and Renilla luciferase)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.[17]

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[17] Allow cells to express the plasmids for 24-48 hours.

-

Treatment and Stimulation: Pre-treat the transfected cells with BAY 11-7082 for 1 hour, followed by stimulation with TNF-α for 6-8 hours.[18]

-

Cell Lysis: Wash the cells with PBS and lyse them using passive lysis buffer.[17][19]

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.[17][19]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Caption: NF-κB Luciferase Reporter Assay workflow.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction buffer

-

Protein assay kit

-

Oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, IRDye®)[20][21]

-

Poly(dI-dC)

-

Binding buffer

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (autoradiography film or imaging system for non-radioactive probes)

Procedure:

-

Cell Treatment and Nuclear Extraction: Treat cells with BAY 11-7082 and/or TNF-α as described previously. Prepare nuclear extracts from the treated cells.

-

Probe Labeling: Label the NF-κB consensus oligonucleotide probe.[20]

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in the presence of poly(dI-dC) (to prevent non-specific binding) in a binding buffer for 20-30 minutes at room temperature.[20][21]

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[20][21]

-

Detection: Dry the gel and visualize the bands by autoradiography or an appropriate imaging system. A decrease in the intensity of the shifted band (protein-DNA complex) indicates inhibition of NF-κB DNA binding.

Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow.

Conclusion

BAY 11-7082 is a potent inhibitor of the NF-κB signaling pathway. Its primary mechanism of action involves the inhibition of IκBα phosphorylation, which consequently prevents NF-κB nuclear translocation and transcriptional activity. While initially thought to be a direct IKK inhibitor, evidence suggests it may act on upstream components of the ubiquitin system. Researchers should also be aware of its off-target effects on other cellular proteins. The experimental protocols provided in this guide offer a robust framework for investigating the cellular effects of BAY 11-7082 and other potential NF-κB inhibitors.

References

- 1. invivogen.com [invivogen.com]

- 2. BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma [ijbs.com]

- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bay 11-7082 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]

- 13. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. NFκB-Luciferase Reporter Assay [bio-protocol.org]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 20. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 21. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

In Vitro Characterization of a Novel NF-κB Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a novel, potent, and selective inhibitor of the NF-κB signaling pathway, designated as Inhibitor X. This document is intended for researchers, scientists, and drug development professionals engaged in inflammation, immunology, and oncology research.

Inhibitor X is a small molecule designed to irreversibly inhibit the phosphorylation of IκBα, a critical step in the canonical NF-κB signaling cascade.[1][2][3] By blocking IκBα phosphorylation, Inhibitor X effectively prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory and survival genes.[3][4]

Data Presentation

The in vitro efficacy of Inhibitor X has been quantified across various cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and biological effects observed.

| Parameter | Cell Line | Stimulus | IC50 / Effect | Reference |

| IκBα Phosphorylation | Tumor Cells | TNF-α | 10 µM | [2] |

| NF-κB p65 DNA-Binding | Adipose Tissue | - | Significantly inhibited at all concentrations | [2] |

| NF-κB p65 DNA-Binding | Skeletal Muscle | - | Significantly inhibited at 50 µM and 100 µM | [2] |

| NF-κB Luciferase Activity | HEK293 | TNF-α | Effective inhibition at < 8 µM | [2] |

| NF-κB Luciferase Activity | U251-NF-κB-GFP-Luc | E. coli LPS | Significant reduction at > 1.5 µM | [5] |

| Cytokine Release | Cell Type | Stimulus | Inhibitor X Concentration | Effect | Reference |

| TNF-α | Adipose Tissue | - | 100 µM | Significant decrease | [2] |

| IL-6 | Adipose Tissue | - | All concentrations tested | Significant inhibition | [2] |

| IL-8 | Adipose Tissue | - | All concentrations tested | Significant inhibition | [2] |

| TNF-α | Skeletal Muscle | - | 50 µM | Significant decrease | [2] |

| IL-6 | Skeletal Muscle | - | 50 µM | Significant decrease | [2] |

| IL-8 | Skeletal Muscle | - | 50 µM | Significant decrease | [2] |

| NO, PGE2, TNF-α | RAW264.7 Cells & Peritoneal Macrophages | LPS | Dose-dependent | Inhibition | [6] |

| Cellular Effects | Cell Line | Effect | Reference |

| Apoptosis Induction | Gastric Cancer Cells | Induces apoptosis and S phase arrest | [2] |

| Proliferation | NCI-H1703 Cells | Strong inhibition at 8 µM | [2] |

| Cell Growth & Colony Formation | Uveal Melanoma Cells | Inhibition in a dose-dependent manner | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Inhibitor X are provided below.

Cell Culture and Treatment

-

Cell Lines: HEK293 (human embryonic kidney), RAW264.7 (murine macrophage), Uveal Melanoma cell lines (e.g., C918, OCM-1).

-

Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight.

-

The following day, replace the medium with fresh, serum-free medium for 2-4 hours before treatment.

-

Prepare stock solutions of Inhibitor X in DMSO. Dilute to final concentrations in the culture medium.

-

Pre-treat cells with various concentrations of Inhibitor X for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine release).

-

Harvest cells or culture supernatants for downstream analysis.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Line: A stable cell line co-transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-Luc).

-

Protocol:

-

Seed 2x10^4 HEK293-NF-κB-Luc cells per well in a 96-well white, clear-bottom plate.

-

Incubate for 24 hours.

-

Pre-treat cells with Inhibitor X for 1 hour.

-

Stimulate with TNF-α (10 ng/mL) for 24 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

In parallel, perform a cell viability assay (e.g., CellTiter-Glo) to control for cytotoxicity.[7]

-

Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

This method is used to assess the levels of specific proteins in the NF-κB pathway.

-

Protocol for IκBα Phosphorylation:

-

Seed 1x10^6 cells in 6-well plates and treat as described in the general protocol. Stimulate with TNF-α for 15-30 minutes.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Protocol for p65 Nuclear Translocation:

-

Following treatment, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Analyze protein extracts from both fractions by Western blot as described above.

-

Probe with antibodies against p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin) to confirm fraction purity and assess p65 localization.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Profiling

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Protocol:

-

Treat cells in a 24-well plate as described in the general protocol for 24 hours.

-

Collect the culture supernatant and centrifuge to remove cellular debris.

-

Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-8) using commercial kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add standards and samples (supernatants) to the wells.

-

Add a detection antibody, followed by a substrate solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Mandatory Visualizations

The following diagrams illustrate the NF-κB signaling pathway, the mechanism of action of Inhibitor X, and the experimental workflow for its characterization.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Inhibitor X.

Caption: General experimental workflow for the in vitro characterization of Inhibitor X.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. mdpi.com [mdpi.com]

- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of [Compound X] on IKK Complex Activity: A Technical Guide

To provide a comprehensive technical guide on the effect of a compound on IKK complex activity, it is essential to specify the compound . Since no specific compound has been named, this guide will use [Compound X] as a placeholder. The data and methodologies presented are based on established research principles for IKK inhibitors and will serve as a template for a detailed analysis of a specific molecule.

This document provides an in-depth analysis of the inhibitory effects of [Compound X] on the IκB kinase (IKK) complex. The IKK complex, a cornerstone of the NF-κB signaling pathway, is a critical target in inflammatory diseases and certain cancers. Understanding the precise mechanism and quantitative impact of [Compound X] on this complex is paramount for its development as a therapeutic agent.

Quantitative Analysis of IKK Inhibition by [Compound X]

The inhibitory potency of [Compound X] has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below, providing a clear comparison of its activity against different components of the IKK complex and in different experimental settings.

Table 1: In Vitro Inhibitory Activity of [Compound X] against IKK Subunits

| Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Selectivity (IKKβ vs. IKKα) |

| IKKβ | Kinase Assay | 50 | 25 | 8x |

| IKKα | Kinase Assay | 400 | 200 | - |

| IKK Complex | Kinase Assay | 60 | - | - |

Table 2: Cellular Activity of [Compound X] in Response to Inflammatory Stimuli

| Cell Line | Stimulant | Cellular Endpoint | EC50 (µM) |

| HeLa | TNFα | IκBα Phosphorylation | 0.5 |

| THP-1 | LPS | IL-6 Production | 1.2 |

| Jurkat | PMA | NF-κB Reporter Gene Expression | 0.8 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to evaluate the effect of [Compound X] on IKK activity.

This assay quantifies the direct inhibitory effect of [Compound X] on the enzymatic activity of purified IKK subunits.

Materials:

-

Recombinant human IKKα or IKKβ enzyme

-

GST-tagged IκBα substrate

-

Kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-33P]ATP

-

[Compound X] at various concentrations

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant IKK enzyme, and the GST-IκBα substrate.

-

Add varying concentrations of [Compound X] or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-33P]ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10% phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of [Compound X] relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

This assay assesses the ability of [Compound X] to inhibit IKK-mediated phosphorylation of its direct substrate, IκBα, in a cellular context.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

[Compound X]

-

Tumor Necrosis Factor-alpha (TNFα)

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of [Compound X] or DMSO for 1 hour.

-

Stimulate the cells with 10 ng/mL TNFα for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and β-actin.

Visualizing Pathways and Processes

Graphical representations are essential for understanding the complex biological and experimental workflows.

Figure 1: The NF-κB signaling pathway and the inhibitory action of [Compound X].

Figure 2: Workflow for the in vitro IKK kinase assay.

Figure 3: Logical flow of IKK inhibition by [Compound X].

A Technical Guide to Investigating Compound-Mediated Inhibition of p65 Translocation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the critical role of the NF-κB p65 subunit in inflammatory signaling and details the methodologies used to investigate compounds that prevent its nuclear translocation. It offers a technical framework for researchers seeking to identify and characterize novel anti-inflammatory therapeutics targeting this pathway.

Introduction: The NF-κB Signaling Pathway and p65 Translocation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses.[1][2] The most common and widely studied form of NF-κB is a heterodimer composed of the p50 and p65 (also known as RelA) subunits.[1] In unstimulated cells, the NF-κB dimer is held inactive in the cytoplasm through its association with an inhibitory protein, IκBα (Inhibitor of κB alpha).[1] IκBα effectively masks the nuclear localization signal (NLS) on the p65 subunit, preventing its entry into the nucleus.[1]

Upon stimulation by various pro-inflammatory signals—such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS)—a signaling cascade is initiated that converges on the IκB kinase (IKK) complex.[1] The activated IKK complex phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks the NLS of the p65 subunit, leading to the rapid translocation of the active p50/p65 dimer into the nucleus.[1][3] Once in the nucleus, p65 binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

Given its central role in the inflammatory cascade, the inhibition of p65 nuclear translocation presents a key therapeutic strategy for a multitude of inflammatory diseases. Compounds that can successfully prevent this step can effectively shut down the downstream expression of inflammatory mediators.

References

Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preliminary assessment of cytotoxicity is a critical step in the early stages of drug discovery and development.[1][2][3] It provides essential information about the potential of a novel compound to induce cell death, helping to identify promising therapeutic candidates and eliminate those with unfavorable toxicity profiles.[1][2][3] This technical guide outlines the fundamental principles and methodologies for conducting a preliminary cytotoxicity assessment of a novel compound, herein referred to as "Compound X," in various cancer cell lines. The guide provides detailed experimental protocols, data presentation standards, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits a biological process by 50%, known as the IC50 value.[4][5] Presenting this data in a clear, tabular format is crucial for comparison across different cell lines and experimental conditions.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines after 48-hour exposure.

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.1 |

| HeLa | Cervical Adenocarcinoma | 10.8 ± 1.2 |

| HepG2 | Hepatocellular Carcinoma | 32.1 ± 4.5 |

SD: Standard Deviation from three independent experiments.

Table 2: Percentage of Lactate Dehydrogenase (LDH) Release in response to Compound X (10 µM) after 24-hour exposure.

| Cell Line | Spontaneous Release (%) | Maximum Release (%) | Compound X Treated (%) |

| A549 | 10.5 ± 1.2 | 100 | 45.3 ± 5.2 |

| MCF-7 | 8.2 ± 0.9 | 100 | 30.1 ± 3.5 |

| HeLa | 12.1 ± 1.5 | 100 | 55.8 ± 6.1 |

| HepG2 | 9.8 ± 1.1 | 100 | 25.7 ± 2.9 |

% Release is relative to the maximum LDH release control.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable cytotoxicity data. Below are the methodologies for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert MTT into a purple formazan product.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[12][13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[14][15][16]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Prepare the following controls in triplicate:[15]

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[17]

-

Background: Medium without cells.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[17] Stop the reaction with a stop solution if required by the kit and measure the absorbance at 490 nm.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

-

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

References

- 1. kosheeka.com [kosheeka.com]

- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. LDH Cytotoxicity Assay [bio-protocol.org]

- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Impact of Resveratrol on Inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resveratrol, a naturally occurring polyphenolic compound, has garnered significant attention for its potent anti-inflammatory properties.[1] Extensive research has demonstrated its ability to modulate the production of various pro-inflammatory cytokines, key mediators in the pathogenesis of numerous chronic diseases.[2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the resveratrol-mediated regulation of inflammatory cytokines. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of resveratrol and similar compounds.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer.[3] A hallmark of chronic inflammation is the sustained overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][3] Resveratrol has emerged as a promising therapeutic agent due to its demonstrated ability to suppress the expression and secretion of these critical inflammatory mediators.[4] This document will delve into the quantitative effects of resveratrol on cytokine production, the detailed experimental protocols used to elicit these findings, and the intricate signaling pathways that are the targets of resveratrol's action.

Quantitative Impact of Resveratrol on Cytokine Production

Numerous in vitro and in vivo studies have quantified the inhibitory effects of resveratrol on the production of key inflammatory cytokines. The following tables summarize the dose-dependent effects of resveratrol on TNF-α, IL-6, and other cytokines in various experimental models.

Table 1: Effect of Resveratrol on Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

| Cell Line | Stimulant (Concentration) | Resveratrol Concentration | Target Cytokine | Observed Effect | Reference |

| RAW 264.7 | LPS (500 ng/ml) | 6.25 - 25 µM | TNF-α | Concentration-dependent decrease in secretion.[5] | [5] |

| RAW 264.7 | LPS (500 ng/ml) | 6.25 - 25 µM | IL-6 | Concentration-dependent decrease in secretion.[5] | [5] |

| RAW 264.7 | LPS (5 µg/ml) | 1, 5, 10 µM | TNF-α | Significant inhibition of production.[6] | [6] |

| RAW 264.7 | LPS (5 µg/ml) | 1, 5, 10 µM | IL-1β | Significant inhibition of production.[6] | [6] |

| RAW 264.7 | LPS (2 µg/mL) | 1, 5, 10, 20 µM | IL-6 | IC50 of 17.5 ± 0.7 μM.[7] | [7] |

| RAW 264.7 | LPS (2 µg/mL) | 1, 5, 10, 20 µM | TNF-α | IC50 of 18.9 ± 0.6 μM.[7] | [7] |

Table 2: Effect of Resveratrol on Cytokine Expression in Other In Vitro Models

| Cell/Tissue Model | Inflammatory Condition | Resveratrol Concentration | Target Cytokine | Observed Effect | Reference |

| Human Adipocytes | Co-culture with THP-1 Macrophages | 100 µM | IL-6, IL-8, MCP-1 | Abolished induced cytokine expression at mRNA and protein levels.[8] | [8] |

| Human Adipocytes | Macrophage-conditioned medium | Increasing doses up to 100 µM | IL-6, IL-8, MCP-1 | Concentration-dependent reduction in mRNA expression.[9] | [9] |

| Human Retinal Pigment Epithelium (ARPE-19) | TNF-α, IL-6, and IL-1β cocktail | Not specified | IL-6, MCP-1, IL-8 | Dose-dependent inhibition of expression.[4] | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the replication and further investigation of resveratrol's anti-inflammatory effects.

In Vitro LPS-Stimulation of Macrophages

This protocol describes a common method to induce an inflammatory response in macrophages and assess the inhibitory effects of resveratrol.

-

Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

-

Cell Seeding: Cells are seeded in 6-well plates at a density of 5x10^5 cells/ml and allowed to adhere overnight.[5]

-

Resveratrol Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of resveratrol (e.g., 6.25, 12.5, 25 µM) or a vehicle control. The cells are pre-incubated for 2 hours.[5]

-

LPS Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to the wells at a final concentration of 500 ng/ml to induce an inflammatory response. A control group without LPS stimulation is also maintained.[5]

-

Incubation: The cells are incubated for a further 12 to 24 hours.[5][7]

-

Cytokine Measurement: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of resveratrol on the phosphorylation and expression of key proteins in inflammatory signaling pathways.

-

Cell Lysis: Following treatment with resveratrol and/or LPS as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total p65, phospho-p38 MAPK, total p38).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Resveratrol

Resveratrol exerts its anti-inflammatory effects by targeting multiple key signaling pathways involved in cytokine production. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[11]

Resveratrol has been shown to inhibit NF-κB activation at multiple levels.[12] It can suppress the phosphorylation of the p65 subunit of NF-κB and inhibit the degradation of IκBα.[10][13] Some studies suggest that resveratrol can directly inhibit the activity of IKK.[13]

Caption: Resveratrol inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38 MAPK, JNK, and ERK, plays a crucial role in the cellular response to stress and inflammatory stimuli.[5] Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of inflammatory cytokines. Resveratrol has been demonstrated to suppress the phosphorylation and activation of p38 MAPK and JNK in response to inflammatory stimuli like LPS.[3][5]

Caption: Resveratrol modulates the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the impact of a compound like resveratrol on inflammatory cytokine production in vitro.

Caption: In vitro experimental workflow diagram.

Conclusion

Resveratrol has consistently demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines.[14][15] Its mechanism of action involves the modulation of critical signaling pathways, primarily the NF-κB and MAPK pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of resveratrol and for the development of novel anti-inflammatory drugs. Future studies should continue to explore the precise molecular targets of resveratrol and its efficacy in more complex in vivo models of inflammatory diseases.

References

- 1. Influence of Resveratrol on the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol for the Management of Human Health: How Far Have We Come? A Systematic Review of Resveratrol Clinical Trials to Highlight Gaps and Opportunities [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effects of Resveratrol on Human Retinal Pigment Cells and a Myopia Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. Obesity and inflammation: reduced cytokine expression due to resveratrol in a human in vitro model of inflamed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Obesity and inflammation: reduced cytokine expression due to resveratrol in a human in vitro model of inflamed adipose tissue [frontiersin.org]

- 10. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Effect of resveratrol on inflammatory cytokines: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Can resveratrol supplement change inflammatory mediators? A systematic review and meta-analysis on randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Using Compound-X in Cultured Cells

1.0 Introduction

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the effects of a novel compound (referred to herein as "Compound-X") on cultured mammalian cells. The following sections detail procedures for preparing and handling the compound, determining its cytotoxic potential, and analyzing its effects on protein and gene expression. The protocols are designed to be adaptable for various adherent and suspension cell lines.

2.0 Initial Compound Handling and Preparation

Proper handling and preparation of Compound-X are critical for obtaining reproducible results. Most non-polar compounds are soluble in organic solvents like dimethyl sulfoxide (DMSO).

2.1 Reconstitution and Storage

-

Solvent Selection : Based on the compound's properties, select an appropriate solvent. DMSO is commonly used as it dissolves both polar and nonpolar compounds and is miscible with water and culture media.[1] If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

-

Stock Solution Preparation : To prepare a concentrated stock solution (e.g., 10 mM), weigh the required amount of the compound and dissolve it in the appropriate volume of solvent.[3][4] For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO to create a 10 mM stock.

-

Storage : Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C for long-term stability.[2]

2.2 Preparation of Working Solutions Working solutions are prepared by diluting the concentrated stock solution into complete cell culture medium. It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating.[2] A negative control containing the same final concentration of the solvent (e.g., 0.1% DMSO) should always be included in experiments.[2][5]

3.0 Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating Compound-X, from initial dose-response studies to detailed molecular analysis.

Caption: General experimental workflow for compound evaluation.

4.0 Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[6] It is a key measure of a compound's potency.[6] The MTT assay is a widely used colorimetric method to assess cell viability, based on the principle that metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]

4.1 Detailed Experimental Protocol (MTT Assay)

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[9] Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Treatment : Prepare a series of dilutions of Compound-X in culture medium. A common approach is to use a two-fold or ten-fold dilution series.[10] After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of Compound-X to the wells. Include wells with solvent control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation : Incubate the plate for a desired period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.[10]

-

MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7][9][11]

-

Formazan Solubilization : After incubation, carefully remove the medium. Add 100-150 µL of a solubilization solution, such as DMSO or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[9][10]

-

Absorbance Measurement : Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background noise.[8]

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression (e.g., a four-parameter logistic function) to determine the IC50 value.[12][13]

4.2 Data Presentation: Example IC50 Determination Plate Layout

| Well | Row A | Row B | Row C | Row D | Row E | Row F | Row G | Row H |

| 1-3 | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Solvent Ctrl | Media Blank |

| 4-6 | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Solvent Ctrl | Media Blank |

| 7-9 | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Solvent Ctrl | Media Blank |

| 10-12 | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Solvent Ctrl | Media Blank |

| Each concentration and control is typically tested in triplicate or quadruplicate. |

5.0 Protocol 2: Analysis of Protein Expression by Western Blot

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of how Compound-X affects protein levels or post-translational modifications.[14]

5.1 Detailed Experimental Protocol

-

Cell Treatment and Lysis :

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with Compound-X at the determined IC50 and one or two sub-lethal concentrations for the desired time.

-

After treatment, place the dish on ice, aspirate the media, and wash the cells once with ice-cold PBS.[15]

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). For a 10 cm dish, use 500 µL of buffer.[15]

-

Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[15][16]

-

Agitate for 30 minutes at 4°C, then centrifuge at ~12,000 x g for 20 minutes at 4°C to pellet cell debris.[16]

-

Collect the supernatant containing the protein extract.[16]

-

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

Sample Preparation and Gel Electrophoresis :

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[14][15]

-

Blocking and Antibody Incubation :

-

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle shaking.[15]

-

Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[15]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection : Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

5.2 Data Presentation: Key Reagent Summary

| Reagent | Composition | Purpose |

| Lysis Buffer (RIPA) | Tris-HCl, NaCl, NP-40, sodium deoxycholate, SDS | Cell lysis & protein extraction |

| Blocking Buffer | 5% w/v non-fat milk or BSA in TBST | Prevents non-specific antibody binding |

| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween 20 | Washes away unbound antibodies |

| Primary Antibody | Specific to target protein (e.g., anti-Actin, anti-ERK) | Binds to the protein of interest |

| Secondary Antibody | HRP-conjugated (e.g., anti-rabbit, anti-mouse) | Binds to the primary antibody for detection |

6.0 Protocol 3: Analysis of Gene Expression by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive technique used to measure changes in the expression levels of specific genes in response to compound treatment.[17]

6.1 Detailed Experimental Protocol

-

Cell Treatment and RNA Isolation :

-

Treat cells with Compound-X as described for the Western blot protocol.

-

Harvest cells and isolate total RNA using a reagent like TRIzol or a column-based kit, following the manufacturer's instructions.

-

-

RNA Quantification and Quality Control : Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. RNA integrity can be assessed by gel electrophoresis.

-

DNase Treatment and cDNA Synthesis :

-

Quantitative PCR (qPCR) :

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.[19]

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[18][20]

-

-

Data Analysis :

-

Determine the cycle threshold (Ct) value for each gene.

-

Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative change in gene expression using the 2-ΔΔCt method.[18]

-

7.0 Example Signaling Pathway Analysis

Compound-X may exert its effects by modulating specific signaling pathways. A common target for many compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival.[21]

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound-X.

References

- 1. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. phytotechlab.com [phytotechlab.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KG [thermofisher.com]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Star Republic: Guide for Biologists [sciencegateway.org]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bio-rad.com [bio-rad.com]

- 17. oaepublish.com [oaepublish.com]

- 18. Treatment of cancer cells with chemotherapeutic drugs results in profound changes in expression of genes encoding aldehyde-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of Quantitative Real-Time Reverse Transcription-PCR in Assessing Drug Efficacy against the Intracellular Pathogen Cryptosporidium parvum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mcgill.ca [mcgill.ca]

- 21. creative-diagnostics.com [creative-diagnostics.com]

Determining the Optimal Concentration of a Compound for In Vitro Assays: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selection of an appropriate concentration range for a test compound is a critical first step in any in vitro assay. An optimal concentration is one that elicits a measurable and reproducible biological response without inducing non-specific effects or cytotoxicity, unless cytotoxicity is the endpoint of interest. This document provides detailed application notes and protocols for determining the optimal concentration of a compound for various in vitro assays, including cytotoxicity, functional, and binding assays.

Data Presentation: Summary of Quantitative Data

The following tables provide examples of typical quantitative data obtained from various in vitro assays. These values are highly dependent on the specific compound, cell type, and assay conditions.

Table 1: IC50 Values for Common Kinase Inhibitors in Cell-Based Assays

| Kinase Inhibitor | Target Kinase | Cell Line | IC50 (nM) |

| Gefitinib | EGFR | A549 | 15 |

| Erlotinib | EGFR | NCI-H1975 | 200 |

| Sorafenib | VEGFR, PDGFR, RAF | HepG2 | 5,800 |

| Sunitinib | VEGFR, PDGFR, KIT | HUVEC | 2 |

| Imatinib | BCR-ABL, KIT, PDGFR | K562 | 250 |

Table 2: EC50 Values for GPCR Agonists in Functional Assays

| GPCR Agonist | Target Receptor | Assay Type | Cell Line | EC50 (nM) |

| Isoproterenol | β2-Adrenergic Receptor | cAMP Accumulation | HEK293 | 1.2 |

| Serotonin | 5-HT2A Receptor | Calcium Mobilization | CHO | 5.6 |

| Dopamine | D2 Receptor | Reporter Gene | PC12 | 23 |

| DAMGO | μ-Opioid Receptor | GTPγS Binding | C6 | 8.5 |

| Histamine | H1 Receptor | IP1 Accumulation | HeLa | 32 |

Table 3: Kd Values for Ligand-Receptor Binding Assays

| Ligand | Receptor | Assay Type | Kd (nM) |

| Epidermal Growth Factor (EGF) | EGFR | Radioligand Binding | 0.2 |

| Interleukin-2 (IL-2) | IL-2 Receptor | Surface Plasmon Resonance | 0.8 |

| Propranolol | β2-Adrenergic Receptor | Competition Binding | 1.5 |

| Tamoxifen | Estrogen Receptor | Fluorescence Polarization | 20 |

| Diazepam | GABA-A Receptor | Scintillation Proximity Assay | 50 |

Experimental Protocols

Cytotoxicity Assay: Determining IC50 using the MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration that causes a 50% reduction in cell viability.

Materials:

-

Test compound

-

Cell line of interest (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the compound in culture medium to obtain a range of concentrations. A common starting point is a wide range from 100 µM to 1 nM, with 2- or 3-fold dilutions.

-

Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Functional Assay: Determining EC50 in a Receptor Activation Assay

This protocol outlines the determination of the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response.

Materials:

-

Test agonist compound

-

Cell line expressing the receptor of interest

-

Assay-specific buffer and reagents (e.g., for cAMP or calcium measurement)

-

Positive control agonist

-

96-well or 384-well microplates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

-

Cell Preparation:

-

Culture and prepare the cells according to the specific requirements of the assay (e.g., plating density, serum starvation).

-

-

Compound Preparation:

-

Prepare a stock solution of the test agonist and a known positive control agonist.

-

Perform serial dilutions of the compounds in the appropriate assay buffer.

-

-

Assay Performance:

-

Add the diluted compounds to the wells containing the cells.

-